

# A Comparative Guide to HSD17B13 Inhibitors: BI-3231 and Hsd17B13-IN-45

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## Compound of Interest

Compound Name: *Hsd17B13-IN-45*

Cat. No.: *B12365673*

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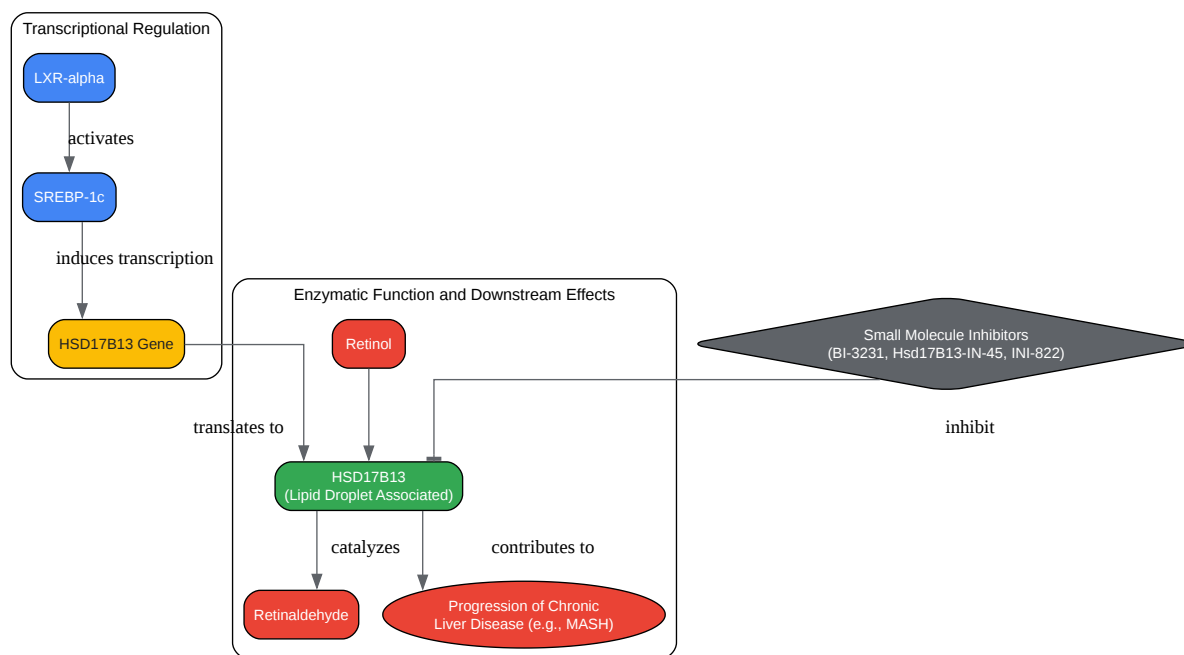
For Researchers, Scientists, and Drug Development Professionals

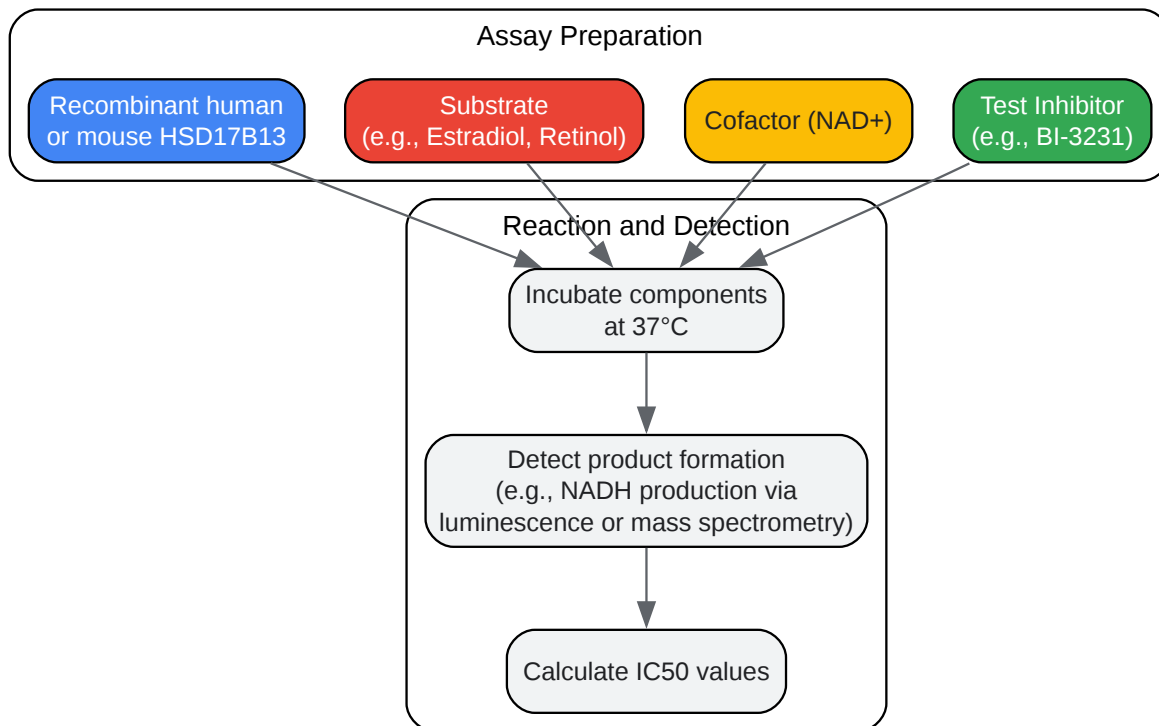
This guide provides a comparative analysis of two prominent small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13): **Hsd17B13-IN-45** and BI-3231. HSD17B13 is a genetically validated target for the treatment of chronic liver diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a promising therapeutic strategy, and understanding the characteristics of available inhibitors is crucial for advancing research and development in this field.

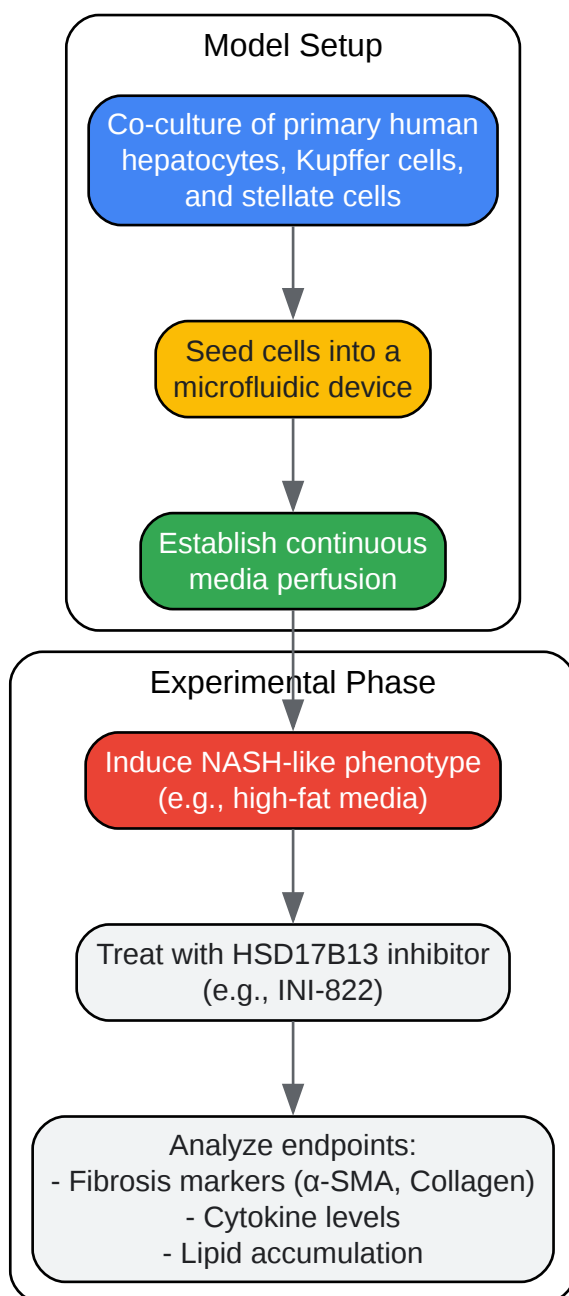
While direct comparative efficacy studies between **Hsd17B13-IN-45** and BI-3231 are not publicly available, this guide summarizes the existing data on their potency, selectivity, and preclinical assessments. Additionally, we introduce INI-822, a clinical-stage HSD17B13 inhibitor, to provide a broader context of the therapeutic landscape.

## Mechanism of Action and Signaling Pathway

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.<sup>[1][2][3]</sup> Its expression is induced by the Liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.<sup>[4][5]</sup> HSD17B13 is understood to function as a retinol dehydrogenase, converting retinol to retinaldehyde.<sup>[4]</sup> Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing MASH and other chronic liver diseases, suggesting that inhibiting its enzymatic activity is a valid therapeutic approach.<sup>[4]</sup>







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